molecular formula C11H14N2O4 B12794804 N-[3-(4-nitrophenoxy)propyl]acetamide CAS No. 22404-14-4

N-[3-(4-nitrophenoxy)propyl]acetamide

Cat. No.: B12794804
CAS No.: 22404-14-4
M. Wt: 238.24 g/mol
InChI Key: GKDHSZZTMMWDRI-UHFFFAOYSA-N
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Description

N-[3-(4-nitrophenoxy)propyl]acetamide is an organic compound with the molecular formula C11H14N2O4. It is characterized by the presence of a nitrophenoxy group attached to a propyl chain, which is further connected to an acetamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-nitrophenoxy)propyl]acetamide typically involves the reaction of 4-nitrophenol with 3-chloropropylamine to form N-[3-(4-nitrophenoxy)propyl]amine. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions generally include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-nitrophenoxy)propyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from the reduction of the nitro group .

Scientific Research Applications

N-[3-(4-nitrophenoxy)propyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(4-nitrophenoxy)propyl]acetamide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

CAS No.

22404-14-4

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

N-[3-(4-nitrophenoxy)propyl]acetamide

InChI

InChI=1S/C11H14N2O4/c1-9(14)12-7-2-8-17-11-5-3-10(4-6-11)13(15)16/h3-6H,2,7-8H2,1H3,(H,12,14)

InChI Key

GKDHSZZTMMWDRI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCOC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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